(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol is a complex organic compound featuring a unique structure that combines a pyrazole ring with a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions The process begins with the preparation of the dihydrobenzo dioxin intermediate, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)ethanol
- (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)amine
- (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)ketone
Uniqueness
The uniqueness of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets.
Properties
CAS No. |
618383-31-6 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H16N2O3/c21-12-14-11-20(15-4-2-1-3-5-15)19-18(14)13-6-7-16-17(10-13)23-9-8-22-16/h1-7,10-11,21H,8-9,12H2 |
InChI Key |
LFXGGWQGSIEWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=CC=C4 |
Origin of Product |
United States |
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